Razoxane, (R)-
Overview
Description
(S)-4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a piperazinedione core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine derivatives and methylating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (S)-4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The piperazinedione core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
(S)-4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s stability makes it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
®-4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione: The enantiomer of the compound with different stereochemistry.
4,4’-(1-Ethyl-1,2-ethanediyl)bis-2,6-piperazinedione: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
(S)-4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione is unique due to its specific stereochemistry and the presence of the piperazinedione core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(2R)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKDZUISNHGIBY-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305214 | |
Record name | NSC169779 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24613-06-7 | |
Record name | Razoxane, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024613067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC169779 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169779 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC169779 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2R)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAZOXANE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGX7PSE8Z2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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